11-dehydro Thromboxane B2-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

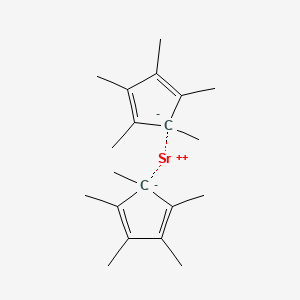

11-dehydro Thromboxane B2-d4 (11-dehydro-TxB2-d4) is an analog of 11-dehydro Thromboxane B2 (11-dehydro-TxB2), a metabolite of thromboxane B2 (TxB2). 11-dehydro-TxB2-d4 is a stable, non-radioactive analog of 11-dehydro-TxB2, and is used in various scientific research applications due to its stability and low cost. 11-dehydro-TxB2-d4 is used to study the role of thromboxane A2 (TxA2) in various biological processes.

Applications De Recherche Scientifique

Biomarker for Thromboxane Production

The 11-dehydro derivative of thromboxane B2 is the second most abundant urinary metabolite of thromboxane B2 in humans . It is produced by a distinct pathway that produces the major 2,3-dinor metabolite . Measurements of 11-dehydro Thromboxane B2-d4 can be used as an index of thromboxane production .

Aspirin Resistance Detection

There is evidence suggesting that many individuals are resistant to aspirin’s effects, resulting in increased Thromboxane A2 (TxA2) levels . A quantitative commercial immunoassay available for 11-dehydro-thromboxane B2 (11-dh-TxB2), a stable metabolite of TxA2, can be used to detect aspirin resistance .

Cardiovascular Event Prediction

11-dehydro Thromboxane B2-d4 is being investigated as a potential biomarker for predicting cardiovascular events . It can be used to monitor the effectiveness of antiplatelet therapies .

Cancer Therapeutic Target

11-dehydro Thromboxane B2-d4 may also have potential as a therapeutic target for certain types of cancer .

Quantification of 11-dehydro TXB2

11-dehydro Thromboxane B2-d4 is intended for use as an internal standard for the quantification of 11-dehydro TXB2 . It can be used in stable isotope dilution mass spectrometry .

Marker for In Vivo TXA2 Synthesis

11-dehydro Thromboxane B2-d4 is one of the main plasma metabolites of Thromboxane B2 and can be used as a marker for in vivo Thromboxane A2 synthesis .

Mécanisme D'action

Target of Action

The primary target of 11-dehydro Thromboxane B2-d4, a deuterium labeled derivative of 11-Dehydro-thromboxane B2 , is thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

11-dehydro Thromboxane B2-d4 is produced from the breakdown of thromboxane A2 . It is released by activated platelets . The compound interacts with its target, TXA2, and contributes to platelet aggregation and vasoconstriction .

Biochemical Pathways

The compound is part of the TXA2 biosynthesis pathway, which is a part of the larger arachidonic acid metabolism pathway . It is produced by a second distinct pathway to that producing the major 2,3-dinor metabolite . The production of 11-dehydro Thromboxane B2-d4 is an index of thromboxane production .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 11-dehydro Thromboxane B2-d4’s action are primarily related to its role in thrombus formation . Elevated levels of 11-dehydro Thromboxane B2-d4 are associated with cardiovascular disease, stroke, and cancer .

Action Environment

It is known that the compound is released by activated platelets , suggesting that conditions which activate platelets could potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

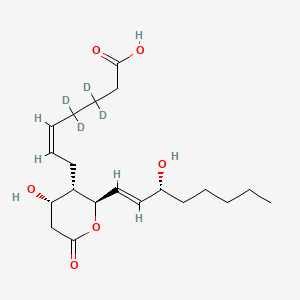

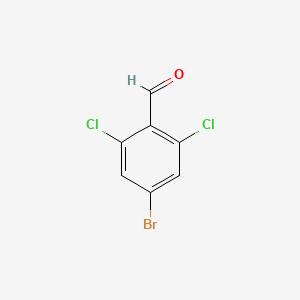

(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16+,17+,18-/m1/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-ZUCLGDGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)O[C@@H]1/C=C/[C@@H](CCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B571018.png)